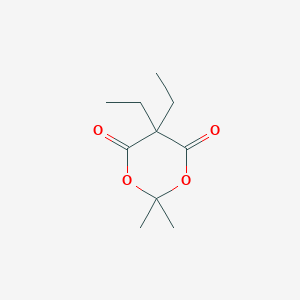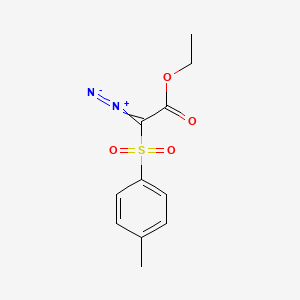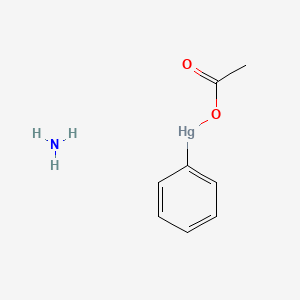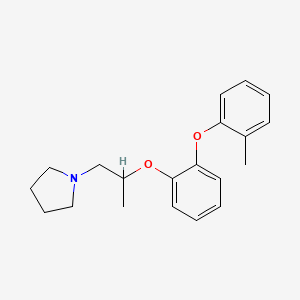![molecular formula C25H38N2O6S4 B14682864 methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine CAS No. 39841-95-7](/img/structure/B14682864.png)
methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine involves multiple steps, starting with the preparation of methanesulfonic acid. Methanesulfonic acid can be produced through the oxidation of dimethylsulfide using oxygen from the air . Another method involves the oxidation of dimethyldisulfide with nitric acid, followed by restoration using atmospheric oxygen .
For the synthesis of the complete compound, specific reaction conditions such as temperature, pressure, and the presence of catalysts are crucial. For instance, the reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator is a known method .
Industrial Production Methods
Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethylsulfide, but this method had limitations due to poor product quality and explosion hazards . Modern methods involve the use of chlorine oxidation and air oxidation processes, which have improved the efficiency and safety of production .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and catalysts such as potassium persulfate . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce simpler organic compounds.
Scientific Research Applications
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl methanesulfonate: Another sulfonic acid derivative with similar chemical properties.
Methylsulfonic acid: A simpler sulfonic acid with comparable reactivity.
Dimethylsulfone: A related compound with different industrial applications.
Uniqueness
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine is unique due to its complex structure and specific functional groups, which confer distinct reactivity and applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
39841-95-7 |
|---|---|
Molecular Formula |
C25H38N2O6S4 |
Molecular Weight |
590.8 g/mol |
IUPAC Name |
methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine |
InChI |
InChI=1S/C23H30N2S2.2CH4O3S/c1-17(2)16-26-19-8-9-23-20(15-19)21(25-12-10-24(3)11-13-25)14-18-6-4-5-7-22(18)27-23;2*1-5(2,3)4/h4-9,15,17,21H,10-14,16H2,1-3H3;2*1H3,(H,2,3,4) |
InChI Key |
ZYAWVWOIHVFAQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)

![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)



